molecular formula C11H12N2O6 B12664466 Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate CAS No. 79893-20-2

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate

Katalognummer: B12664466
CAS-Nummer: 79893-20-2
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: HEOLZRXLDUVPQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group, a methoxy group, and a nitro group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate typically involves the esterification of 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: 5-(acetylamino)-2-amino-4-nitrobenzoate.

    Reduction: 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(acetylamino)-2-methoxybenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 5-(amino)-2-methoxy-4-nitrobenzoate: Lacks the acetyl group, which can affect its solubility and interaction with enzymes.

    Methyl 5-(acetylamino)-2-hydroxy-4-nitrobenzoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and acetylamino groups can enhance its potential as a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

79893-20-2

Molekularformel

C11H12N2O6

Molekulargewicht

268.22 g/mol

IUPAC-Name

methyl 5-acetamido-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14)

InChI-Schlüssel

HEOLZRXLDUVPQK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.